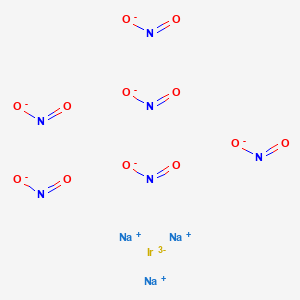
Flucarbazone
概要
説明
Flucarbazone is an N-sulfonylurea that is 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-carboxamide . It is used as an acetolactate synthase inhibitor to control grass weeds in cereal crops . It is generally used as the corresponding sodium salt, flucarbazone-sodium .
Synthesis Analysis
A modified QuEChERS method was developed and validated for the determination of flucarbazone-sodium, mesosulfuron-methyl, clodinafop-propargyl, and clodinafop in wheat kernel and straw by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLCMS/MS) .
Molecular Structure Analysis
Flucarbazone has a molecular formula of C12H11F3N4O6S and a molecular weight of 396.30 g/mol . The structure of flucarbazone is very selective and is expected to have very high mobility in soil .
Chemical Reactions Analysis
The dissipation rates of flucarbazone-sodium fit to first-order kinetics and its half-lives ranged from 1.5 to 3 days in wheat plants and from 8 to 14 days in soils .
Physical And Chemical Properties Analysis
Flucarbazone is highly soluble in water, semi-volatile but poses a high risk of leaching to groundwater . It is non-persistent in soils but may be very persistent in aquatic systems .
科学的研究の応用
Growth Regulation in Seashore Paspalum
Flucarbazone-sodium is an acetolactate synthase (ALS) inhibitor used for controlling grassy and broadleaf weeds in wheat and Kentucky bluegrass . It has been found to effectively reduce bermudagrass clippings and may have potential as a growth regulator in other warm-season grasses . In preliminary experiments, flucarbazone at 30 g a.i. ha–1 caused acceptable injury (<20%) to Seashore Paspalum (SP), and thus, may also have potential for seedhead suppression and clipping management .
Seedhead Suppression
Flucarbazone has been used to suppress seedheads in turfgrasses. This is particularly useful for agronomists managing warm-season turfgrasses with prolific seedhead production .
Weed Control in Wheat and Kentucky Bluegrass
Flucarbazone is used for controlling grassy and broadleaf weeds in wheat and Kentucky bluegrass grown for seed . This makes it a valuable tool for farmers and agronomists looking to maintain the health and productivity of these crops.
Uptake and Translocation in Avena Fatua
Research has been conducted on the uptake and translocation of flucarbazone-sodium in Avena fatua . Understanding how this compound is absorbed and moved within the plant can provide insights into its effectiveness and potential uses.
Phytotoxicity in Soil
Flucarbazone-sodium exhibits high bioactivity at low concentrations . Studies have been conducted to understand its behavior in various soils, which is crucial for predicting its environmental impact and optimizing its use .
Persistence in Soil
The persistence of flucarbazone-sodium in soil has been studied to understand potential carryover and crop injury . This is important for ensuring that the use of this compound does not have long-term negative effects on soil health or future plantings .
作用機序
Target of Action
Flucarbazone primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine . Inhibiting this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .
Mode of Action
Flucarbazone inhibits the ALS enzyme by binding to its active site, thereby preventing the normal substrate from accessing the site . This inhibition disrupts the synthesis of BCAAs, which are crucial for protein synthesis and plant growth . A specific mutation (Asp-376-Glu) in the ALS gene can lead to resistance against flucarbazone, reducing the sensitivity of the ALS enzyme to the herbicide .
Biochemical Pathways
The primary biochemical pathway affected by flucarbazone is the synthesis of BCAAs. By inhibiting the ALS enzyme, flucarbazone disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency hampers protein synthesis, affecting various downstream processes such as cell division and growth, ultimately leading to the death of the plant .
Pharmacokinetics
It is known that flucarbazone is highly soluble in water , which suggests that it can be readily absorbed and transported within the plant. More research is needed to fully understand the ADME properties of flucarbazone and their impact on its bioavailability.
Result of Action
The primary result of flucarbazone’s action is the inhibition of plant growth. By disrupting the synthesis of BCAAs, flucarbazone hampers protein synthesis, which is crucial for cell division and growth . This leads to the cessation of plant growth and eventually, the death of the plant .
Action Environment
Flucarbazone’s action can be influenced by various environmental factors. For instance, it is highly soluble in water and semi-volatile , suggesting that it could be prone to leaching in wet environments. Additionally, flucarbazone is non-persistent in soils but may be very persistent in aquatic systems . Soil characteristics, such as organic carbon content, can also affect the phytotoxicity and persistence of flucarbazone . Therefore, the efficacy and stability of flucarbazone can vary depending on environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFBXXYGUODAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043979 | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flucarbazone | |
CAS RN |
145026-88-6 | |
| Record name | Flucarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucarbazone [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flucarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)




